molecular formula C19H18N2O7S2 B2455465 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 896324-82-6

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2455465
CAS No.: 896324-82-6
M. Wt: 450.48
InChI Key: RTUMEGBXQLAGRL-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide is a multi-sulfonamide compound of significant interest in medicinal chemistry and kinase research. It has been specifically designed and synthesized as a potential kinase inhibitor, with its structure incorporating a furan ring and two distinct sulfonamide groups critical for molecular recognition. This compound serves as a valuable chemical probe for researchers investigating the structure-activity relationships of inhibitors targeting ATP-binding sites in various kinases [https://pubmed.ncbi.nlm.nih.gov/30933744/]. Its primary research application is in the screening and development of novel therapeutic agents for proliferative diseases, where modulating kinase activity is a key therapeutic strategy. The presence of the electron-withdrawing nitrobenzene sulfonamide moiety is a strategic feature intended to influence binding affinity and selectivity, making this reagent a crucial tool for advancing fundamental understanding in biochemical pathway analysis and drug discovery endeavors.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7S2/c1-14-4-8-16(9-5-14)29(24,25)19(18-3-2-12-28-18)13-20-30(26,27)17-10-6-15(7-11-17)21(22)23/h2-12,19-20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUMEGBXQLAGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-yl intermediate, which is then tosylated to introduce the tosyl group. The final step involves the sulfonation of the nitrobenzene derivative to form the sulfonamide. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group produces an amine derivative .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound notable for its unique structural characteristics, which include a furan ring, sulfonyl group, and nitrobenzene moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can participate in redox reactions, while the sulfonamide moiety is capable of forming hydrogen bonds with various biological molecules. These interactions may modulate enzyme activity and influence cellular pathways, leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antiproliferative Effects : this compound has shown potential as an antiproliferative agent in various cancer cell lines. Studies have demonstrated that it can inhibit cell growth and induce apoptosis in specific tumor cells, suggesting its utility in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor progression. For instance, it has been investigated for its effects on histone deacetylase (HDAC) activity, which plays a crucial role in cancer cell proliferation and survival .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth in cancer cell lines
Enzyme InhibitionPotential HDAC inhibitor
AntimicrobialPreliminary evidence of antibacterial effects

Case Study 1: Antiproliferative Effects

In a study conducted on various human tumor cell lines, this compound exhibited significant antiproliferative activity with IC50 values indicating effective inhibition at micromolar concentrations. The mechanism was linked to cell cycle arrest and induction of apoptosis, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an HDAC inhibitor. The results indicated that treatment with this sulfonamide led to increased acetylation of histones in treated cells, suggesting a mechanism by which it could modulate gene expression relevant to cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide, and how can reaction conditions be tailored to maximize yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution, sulfonylation, and coupling reactions. Key steps include:

  • Protection/deprotection strategies for reactive groups (e.g., amino or hydroxyl) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .
  • Catalysts : Use of bases (e.g., triethylamine) to neutralize acidic byproducts and stabilize intermediates .
    • Optimization : Reaction time, temperature, and stoichiometry must be systematically varied. For example, elevated temperatures (60–80°C) improve sulfonamide bond formation but may degrade nitro groups .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Primary methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., furan proton signals at δ 6.2–7.4 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for nitro and sulfonyl groups .
  • HPLC : Assess purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., varying IC50_{50} values across enzyme inhibition studies) be resolved?

  • Approach :

  • Assay standardization : Control variables like buffer pH, ionic strength, and enzyme batch consistency. For example, sulfonamide solubility varies in phosphate vs. Tris buffers, affecting apparent activity .
  • Orthogonal assays : Validate results using fluorescence polarization (binding affinity) and isothermal titration calorimetry (thermodynamic parameters) .
    • Data interpretation : Use statistical tools (e.g., ANOVA) to identify outliers and assess significance thresholds .

Q. What computational strategies are effective in predicting the binding mode of this compound with target enzymes (e.g., carbonic anhydrase)?

  • Methods :

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the sulfonamide group and zinc ions in enzyme active sites .
  • MD simulations : Track stability of ligand-enzyme complexes over 100-ns trajectories to identify key residues (e.g., Thr199 in carbonic anhydrase) .
    • Validation : Compare computational binding energies with experimental IC50_{50} values to refine force fields .

Q. How can derivatization strategies balance pharmacological activity and physicochemical properties (e.g., solubility, logP)?

  • Design principles :

  • Bioisosteric replacement : Substitute the nitro group with a trifluoromethyl group to enhance membrane permeability without sacrificing electron-withdrawing effects .
  • PEGylation : Introduce polyethylene glycol chains to the furan ring to improve aqueous solubility .
    • Experimental validation : Use parallel synthesis to generate a library of derivatives, followed by logP (shake-flask method) and solubility (nephelometry) screening .

Key Considerations for Researchers

  • Contradictory evidence : Discrepancies in biological data may arise from assay-specific conditions (e.g., redox-active impurities affecting nitro group stability) .
  • Safety protocols : Nitro-containing compounds require handling in fume hoods due to potential mutagenicity .

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